Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, cyano, and ester makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine and aldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as triethylamine or iron(III) chloride are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate:
Ethyl 4-amino-5-cyano-1H-pyrrole-3-carboxylate: Lacks the methyl group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a different ester group, influencing its solubility and reactivity.
Uniqueness
This compound stands out due to its combination of functional groups, which provide a balance of reactivity and stability.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 4-amino-5-cyano-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)7-5(2)12-6(4-10)8(7)11/h12H,3,11H2,1-2H3 |
InChI Key |
WOMVXCALRNFTND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1N)C#N)C |
Origin of Product |
United States |
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